4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
CAS No.: 65802-56-4
Cat. No.: VC20803124
Molecular Formula: C4H7N3O2S
Molecular Weight: 161.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65802-56-4 |
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Molecular Formula | C4H7N3O2S |
Molecular Weight | 161.19 g/mol |
IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one;hydrate |
Standard InChI | InChI=1S/C4H5N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h1H,(H4,5,6,7,8,9);1H2 |
Standard InChI Key | BWYGMIYEADAIGW-UHFFFAOYSA-N |
SMILES | C1=C(NC(=S)NC1=O)N.O |
Canonical SMILES | C1=C(NC(=S)NC1=O)N.O |
Introduction
Chemical Structure and Properties
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is characterized by its heterocyclic structure containing a pyrimidine ring with three key functional groups: an amino group, a hydroxyl group, and a mercapto group. This compound exists as a monohydrate, meaning it contains one water molecule per molecule of the parent compound.
Basic Information
The compound is identified by the CAS number 65802-56-4 and has various synonyms in chemical literature, including 6-Amino-2-thiouracil monohydrate and 6-Amino-2-mercapto-4-pyrimidinol monohydrate . The molecular structure consists of a pyrimidine ring substituted with an amino group at position 4 (or 6, depending on the numbering system), a hydroxyl group at position 6 (or 4), and a mercapto (thiol) group at position 2.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
The compound is characterized by its high melting point exceeding 300°C, which indicates strong intermolecular forces within its crystal structure . It has limited solubility in organic solvents but is soluble in water and DMSO, which is particularly relevant for its pharmaceutical applications .
Preparation Methods
The synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate involves well-established procedures that have been optimized for both laboratory and industrial-scale production.
Laboratory Synthesis
The most common synthetic route for 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate involves the cyclization reaction between ethyl cyanoacetate and thiourea . This reaction proceeds through the following steps:
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Base-catalyzed reaction: The synthesis is typically performed in anhydrous ethanol using sodium ethoxide as a base.
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Cyclization process: Ethyl cyanoacetate is added dropwise to a refluxing solution of thiourea in the presence of the base.
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Ring formation: The reaction mixture is maintained at reflux for several hours to ensure complete cyclization.
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Product isolation: After cooling, the reaction mixture is filtered to collect the crude product.
Industrial Production Methods
For industrial-scale production, additional purification steps are employed to obtain high-purity 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate:
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The crude product is dissolved in water.
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Decolorization is performed using activated charcoal to remove colored impurities.
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The solution is heated and then acidified with acetic acid to precipitate the product.
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The precipitate is filtered, washed, and dried to obtain the pure compound.
Raw Materials
The key raw materials required for the synthesis of this compound are:
Chemical Reactions
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate can participate in various chemical reactions due to its multiple functional groups, making it versatile for derivatization and further chemical transformations.
Oxidation Reactions
The mercapto group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of disulfides. Common oxidizing agents for this transformation include hydrogen peroxide and other mild oxidants. This property is particularly relevant for its potential role in redox processes in biological systems.
Reduction Reactions
The compound can undergo reduction reactions, particularly involving the mercapto group, to form thiols with modified properties. Reducing agents commonly used include sodium borohydride and lithium aluminum hydride, depending on the desired selectivity and reaction conditions.
Substitution Reactions
Both the amino and hydroxyl groups in 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate can participate in nucleophilic substitution reactions. These reactions are particularly important for the derivatization of the compound to create analogs with modified properties for pharmaceutical applications. Substitution reactions may involve:
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Halogenating agents for the replacement of hydroxyl groups
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Alkylating agents for modification of amino or mercapto groups
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Various reactions under basic or acidic conditions depending on the desired transformation
Applications
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate has several significant applications, particularly in the pharmaceutical industry.
Adenosine Receptor Antagonism
One of the most notable applications of this compound is as a novel, potent, and selective A3 adenosine receptor antagonist . Adenosine receptors play important roles in various physiological processes, and selective antagonists for the A3 subtype are of particular interest for conditions including:
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Inflammatory diseases
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Glaucoma
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Certain types of cancer
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Ischemic conditions
The selective binding properties of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate to A3 receptors make it a valuable compound for both research and potential therapeutic development in these areas.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds . Its versatile structure, with multiple functional groups that can be selectively modified, makes it particularly valuable for building more complex molecules with specific biological activities.
Research Applications
Beyond its direct pharmaceutical applications, 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is used in basic research to study:
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Structure-activity relationships of adenosine receptor ligands
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Mechanisms of inflammatory processes
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Development of novel synthetic methodologies for heterocyclic compounds
Market Overview
The market for 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is growing, particularly in North America, reflecting its increasing importance in pharmaceutical research and development.
Market Growth and Projections
According to recent market research, the North American 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate market is projected to grow at a remarkable Compound Annual Growth Rate (CAGR) between 2024 and 2032 . This growth is driven by increasing applications in pharmaceutical research and development, particularly in the areas of adenosine receptor pharmacology and as intermediates for active pharmaceutical ingredients.
Market Segmentation
The market for this compound is segmented based on various types and applications to address diverse industry needs . These segments reflect the different grades and specifications required for research, pharmaceutical development, and other industrial applications.
The compound is listed in the Toxic Substances Control Act (TSCA) inventory, indicating its regulation under United States chemical control laws . It also has an assigned RTECS (Registry of Toxic Effects of Chemical Substances) number of UW0495000, which provides reference to toxicological data .
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